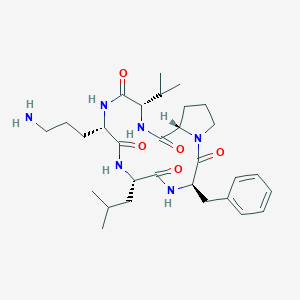

![molecular formula C16H10N2O B093276 Benzo[a]phenazine 12-oxide CAS No. 18636-87-8](/img/structure/B93276.png)

Benzo[a]phenazine 12-oxide

Übersicht

Beschreibung

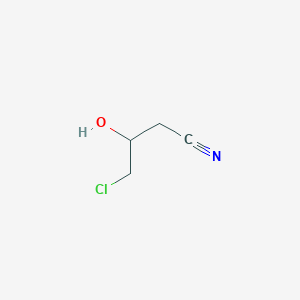

Benzo[a]phenazine 12-oxide is a heterocyclic compound that is part of the phenazine family. Phenazines are known for their diverse biological activities and their potential use in medicinal chemistry. The specific compound, benzo[a]phenazine 12-oxide, contains an N-oxide group, which can confer unique chemical and biological properties .

Synthesis Analysis

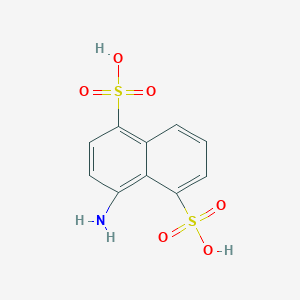

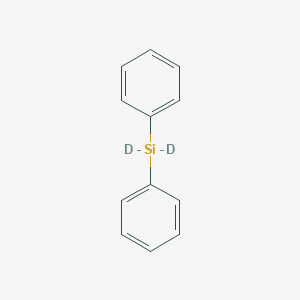

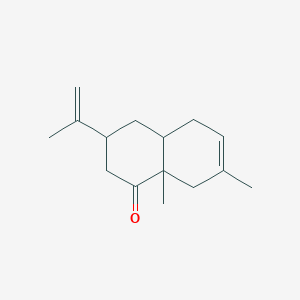

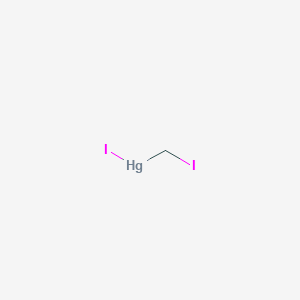

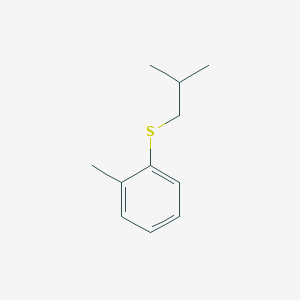

The synthesis of phenazine scaffolds, including benzo[a]phenazine N-oxides, can be achieved through a Cu-catalyzed regioselective process starting from benzoxadiazoles and diaryliodonium salts. This method involves electrophilic arylation followed by benzocyclization reactions. The N-oxides can be further reduced in situ to create the phenazine scaffolds, which can be used as organic fluorescent materials . Additionally, benzo[a]phenazine derivatives can be synthesized from 1,2-naphthoquinones through sequential Michael-type addition with primary and secondary amines, followed by condensation with o-phenylenediamine .

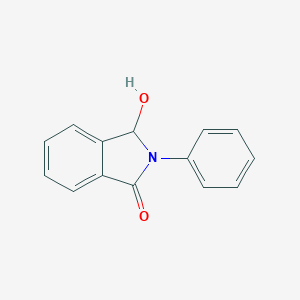

Molecular Structure Analysis

The molecular structure of benzo[a]phenazine 12-oxide derivatives has been characterized using various spectroscopic techniques. For instance, substituted benzo[a]phenazines have been prepared and identified using 1H and 13C NMR spectroscopy, supported by 2D NMR experiments such as HETCOR and COLOC . The molecular structure is crucial for the compound's photophysical properties and its interaction with other molecules.

Chemical Reactions Analysis

Benzo[a]phenazine 12-oxides can undergo various chemical reactions due to their reactive sites. For example, the synthesis of 5-hydroxy-10-R-benzo[a]phenazine-12-oxides involves the cyclization of 2-arylamino-1,4-naphthoquinone-1-oximes under the action of a nitrating mixture . The presence of the N-oxide group can also influence the compound's reactivity, potentially making it a donor of nitrogen oxide NO, which is of interest due to its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[a]phenazine 12-oxides are influenced by their molecular structure. These compounds exhibit absorption peaks due to charge transfer transitions and localized π-π* transitions. The nature of the substituents and the solvent can affect their absorption spectra. For instance, the addition of TFA (trifluoroacetic acid) causes a red-shift in the absorption spectra, indicating protonation at the quinoxaline segment. The compounds also show solvatochromism in their emission spectra, suggesting a more polar excited state. Electrochemical studies reveal a quasi-reversible reduction couple associated with the pyrazine segment . Furthermore, the photophysical properties of related Ru(II) complexes containing benzo[i]dipyrido[3,

Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications : 6-Pyridinium benzo[a]phenazine-5-oxide derivatives, closely related to Benzo[a]phenazine 12-oxide, are effective as visible photosensitizers for polymerization. These derivatives are utilized in free radical polymerization of trimethylolpropane triacrylate under visible light. The study provides insights into the photochemical properties of these dyes and their application in polymer science (Podemska et al., 2014).

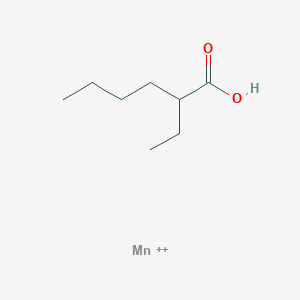

Green Chemistry and Catalysis : Benzo[a]pyrano[2,3-c]phenazines, structurally similar to Benzo[a]phenazine 12-oxide, have been synthesized using environmentally friendly methods. These methods involve the use of multisulfonic acid hyperbranched polyglycerol functionalized graphene oxide as a catalyst, highlighting the potential for green chemistry applications (Zarabi & Naeimi, 2019).

Photoactivated Oxidation and Semiconductor Applications : Research on 5,12-dihydrobenzo[b]phenazine, related to Benzo[a]phenazine 12-oxide, has demonstrated its potential in photoactivated autocatalytic oxidation. This property can be harnessed for producing metal-free organic substances, potentially useful in semiconductor technology (Bian et al., 2020).

Antitumor Applications : Benzo[a]phenazine 7,12-dioxides, which share a structural similarity with Benzo[a]phenazine 12-oxide, have been studied for their selective hypoxic cytotoxicity. This property makes them potential scaffolds for antitumor therapy, especially in the context of solid tumors (Lavaggi et al., 2010).

Synthesis and Chemical Transformation Studies : Investigations into the reactions of benzo[a]phenazine-5,6-dione 7-oxides, which are structurally related to Benzo[a]phenazine 12-oxide, have provided valuable insights into the chemical transformations and potential applications of these compounds in various chemical syntheses (Gornostaev et al., 2015).

Eigenschaften

IUPAC Name |

12-oxidobenzo[a]phenazin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEUHFSHKLIUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171884 | |

| Record name | Benzo(a)phenazine 12-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[a]phenazine 12-oxide | |

CAS RN |

18636-87-8 | |

| Record name | Benzo(a)phenazine 12-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.